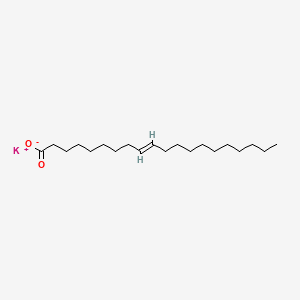
Sedalipid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sedalipid, also known as magnesium pyridoxal 5-phosphate glutamate, is a hypolipidemic agent used to lower lipid levels in the blood. It is a compound that combines magnesium, pyridoxal 5-phosphate, and glutamate. This compound has been studied for its potential benefits in managing hypercholesterolemia and other cardiovascular risk factors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sedalipid involves the combination of magnesium, pyridoxal 5-phosphate, and glutamate. The reaction conditions typically require controlled temperatures and pH levels to ensure the stability of the compound. The exact synthetic route involves the formation of a complex between magnesium ions and the pyridoxal 5-phosphate-glutamate moiety .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its pure form. The use of advanced techniques like solid-phase synthesis and on-column refolding can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Sedalipid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur, where one functional group in the compound is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the presence of specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with altered chemical properties .
Aplicaciones Científicas De Investigación
Sedalipid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its effects on lipid metabolism and its potential role in managing hypercholesterolemia.
Medicine: Investigated for its potential benefits in reducing cardiovascular risk factors and managing lipid levels in patients with hypercholesterolemia.
Industry: Utilized in the production of pharmaceuticals and other products that require hypolipidemic agents
Mecanismo De Acción
Sedalipid exerts its effects by targeting specific molecular pathways involved in lipid metabolism. The compound interacts with enzymes and receptors that regulate lipid levels in the blood. Its mechanism of action involves the inhibition of lipid synthesis and the promotion of lipid breakdown, leading to reduced lipid levels in the bloodstream .
Comparación Con Compuestos Similares
Similar Compounds
Semaglutide: A glucagon-like peptide-1 receptor agonist used to manage type 2 diabetes and obesity.
Rybelsus: An oral version of semaglutide used for glycemic control in type 2 diabetes.
Trulicity: Another glucagon-like peptide-1 receptor agonist used for similar purposes.
Uniqueness of Sedalipid
This compound is unique in its combination of magnesium, pyridoxal 5-phosphate, and glutamate, which provides distinct hypolipidemic properties. Unlike other compounds that primarily target glucose metabolism, this compound specifically targets lipid metabolism, making it a valuable agent in managing hypercholesterolemia and other lipid-related disorders .
Propiedades
Número CAS |
104625-95-8 |
|---|---|
Fórmula molecular |
C13H19MgN2O10P+2 |
Peso molecular |
418.58 g/mol |
Nombre IUPAC |
magnesium;(2S)-2-aminopentanedioic acid;(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate |
InChI |
InChI=1S/C8H10NO6P.C5H9NO4.Mg/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14;6-3(5(9)10)1-2-4(7)8;/h2-3,11H,4H2,1H3,(H2,12,13,14);3H,1-2,6H2,(H,7,8)(H,9,10);/q;;+2/t;3-;/m.0./s1 |
Clave InChI |
XGAJCKLDSUCMIQ-RJXKWAGSSA-N |
SMILES isomérico |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.C(CC(=O)O)[C@@H](C(=O)O)N.[Mg+2] |
SMILES canónico |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.C(CC(=O)O)C(C(=O)O)N.[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


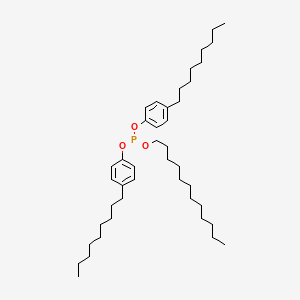
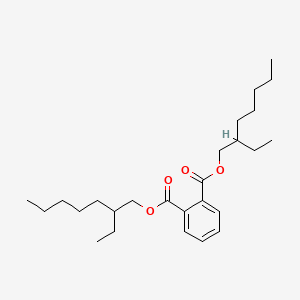
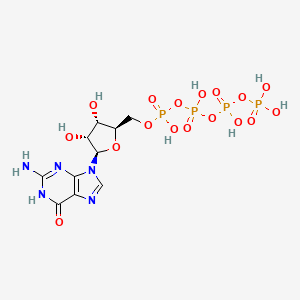
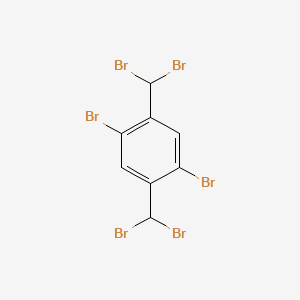

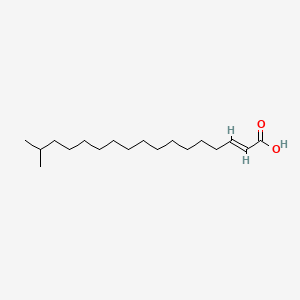
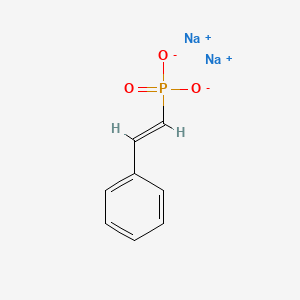


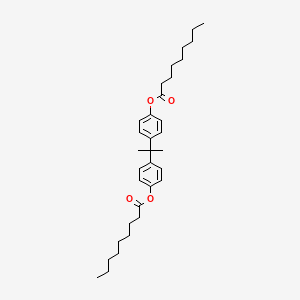

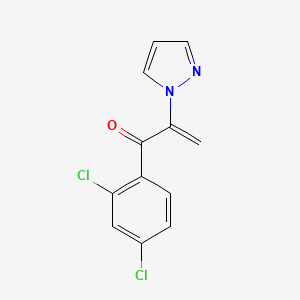
![2-Bromo-1-[2-(4-chlorophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12646762.png)
